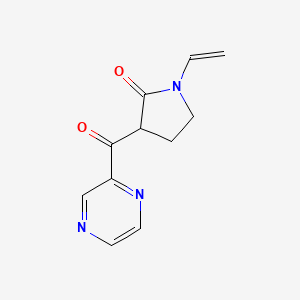

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Physical And Chemical Properties Analysis

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .

Scientific Research Applications

Synthesis and Catalysis

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one serves as a versatile compound in organic synthesis, particularly in the synthesis of substituted 1-pyrrolines, showcasing its utility as a 3-aminopropyl carbanion equivalent. This application is crucial for constructing complex heterocyclic structures, as demonstrated in the efficient synthesis of 2-Phenyl-1-Pyrroline, highlighting its role in facilitating acylation, annulation, and cyclization reactions (Sorgi et al., 2003). Additionally, its involvement in the anodic N-N bond formation to access Pyrazolidin-3,5-diones, important motifs in heterocyclic chemistry with pharmaceutical applications, illustrates an alternative, sustainable synthetic approach using dianilides as precursors (Gieshoff et al., 2016).

Polymer Chemistry

In polymer chemistry, its related compound, poly(vinylpyrrolidonium) hydrogen sulfate, has been employed as a heterogeneous and reusable catalyst in the synthesis of 4H-pyran derivatives, showcasing operational simplicity, mild conditions, and the reusability of the catalyst. This method emphasizes the compound's role in promoting efficient multi-component reactions, leading to high yields of the products and contributing to the development of sustainable and environmentally friendly catalytic processes (Shirini et al., 2015).

Heterocyclic Chemistry

The utility of this compound extends to the synthesis of heterocyclic compounds, as illustrated by the preparation of ferrocenyl pyrazoles. This synthesis approach underscores the compound's ability to participate in reactions yielding heterocycles with potential applications in medicinal chemistry and materials science. Such methodologies afford 1-alkyl/aryl-5-ferrocenylpyrazoles and 1-alkyl/aryl-3-ferrocenylpyrazoles, demonstrating the compound's versatility in organic synthesis and its contribution to the development of new materials (Zora et al., 2008).

Biomedical Applications

Poly(N-vinylpyrrolidinone) (PNVP) hydrogels, closely related to this compound, have been explored for their biocompatibility with skin cells. These studies focus on the potential of PNVP hydrogels to support cell growth, examining their interactions in both direct and indirect contact with cells. Despite challenges in using these hydrogels as substrates for cell culture, their biocompatibility and stimulatory effects on fibroblasts highlight the biomedical significance of this compound and its derivatives. Such research paves the way for future developments in tissue engineering and regenerative medicine, where the material's properties can be harnessed to support tissue growth and repair (Smith et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .

Result of Action

Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .

properties

IUPAC Name |

1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVZVSOIJYRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)